molecular formula C17H11NO6S2 B5016804 2-[(5E)-5-[[3-(furan-2-carbonyloxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5E)-5-[[3-(furan-2-carbonyloxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B5016804
M. Wt: 389.4 g/mol
InChI Key: XASBEHKDPVRWHX-MDWZMJQESA-N
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Description

Benzylidene derivatives of enolizable carbonyls, such as rhodanine, barbituric acid derivatives, and pyrazole-5-one, are attractive compounds with versatile effects . They are tested as fluorescent probes for bioimaging and aldose reductase inhibitors . These derivatives also have antibacterial, antifungal, and anticancer activity .


Synthesis Analysis

The synthesis of benzylidene derivatives of enolizable carbonyls can be achieved through various methods. For instance, a green sonochemical synthesis method has been described, which involves a direct sp3 C–H olefination reaction of enolizable carbonyls . Another method involves the Knoevenagel condensation reaction .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including 1H-NMR and 13C-NMR spectroscopy . Theoretical investigations of the transition states can also provide insights into the molecular structure .


Chemical Reactions Analysis

Benzylidene derivatives of enolizable carbonyls are prone to undergo various chemical reactions, including mono-nucleophilic addition reactions, nucleophilic addition and consecutive cyclization reactions, nucleophilic addition and sequential nucleophilic displacement reactions, cycloaddition reactions, and Michael addition and consecutive cyclization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, their thermal stability can be assessed, and their absorption and emission maxima in polar and non-polar solvents can be determined .

Future Directions

Future research could focus on further exploring the biological activities of these compounds and developing new synthetic methods for their preparation. Additionally, the use of these compounds as fluorescent probes for bioimaging represents an exciting area of future research .

Properties

IUPAC Name

2-[(5E)-5-[[3-(furan-2-carbonyloxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6S2/c19-14(20)9-18-15(21)13(26-17(18)25)8-10-3-1-4-11(7-10)24-16(22)12-5-2-6-23-12/h1-8H,9H2,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASBEHKDPVRWHX-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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